molecular formula C18H22N2O5 B2815058 (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide CAS No. 326873-09-0

(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2815058
CAS No.: 326873-09-0
M. Wt: 346.383
InChI Key: GTKJEGXFFCWQOZ-UHFFFAOYSA-N
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Description

This compound belongs to the bicyclo[2.2.1]heptane carboxamide family, characterized by a rigid bicyclic core with a 2-oxabicyclo[2.2.1]heptane scaffold. The substituents include a 2,4-dimethyl-6-nitrophenyl group attached via an amide bond and three methyl groups at positions 4,7,5.

Properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-10-8-11(2)13(12(9-10)20(23)24)19-14(21)18-7-6-17(5,15(22)25-18)16(18,3)4/h8-9H,6-7H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKJEGXFFCWQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C23CCC(C2(C)C)(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method is the organocatalytic formal [4 + 2] cycloaddition reaction. This reaction allows for the enantioselective formation of the bicyclic core under mild conditions, using simple starting materials . The reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the bicyclic core provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Key Findings

Solubility : Amide derivatives generally exhibit lower aqueous solubility than esters or hydrazides but higher than carboxylic acids due to reduced ionization .

Safety Profile : Carboxamides are less reactive and safer than carboxylic acids or acyl chlorides, aligning with industrial preferences for stable intermediates .

Stereochemical Influence : highlights the role of stereochemistry in hydrogen bonding, suggesting that the (1S,4S) configuration in the target compound may optimize intermolecular interactions .

Q & A

Q. What are the key synthetic methodologies for preparing (1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide?

  • Methodological Answer : The synthesis typically begins with the bicyclic carboxylic acid precursor, (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid , which is activated using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate is then reacted with the amine derivative (2,4-dimethyl-6-nitrophenyl)amine under reflux in anhydrous solvents (e.g., dichloromethane or toluene) to form the carboxamide bond. Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and verify substituent positions.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Essential for absolute stereochemical assignment of the bicyclic core and substituent orientation .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What functional groups in this compound influence its reactivity and biological interactions?

  • Methodological Answer :
  • The carboxamide group enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
  • The nitro group on the aryl ring enhances electron-withdrawing effects, impacting electronic distribution and binding affinity.
  • The bicyclo[2.2.1]heptane framework provides rigidity, influencing conformational stability in solution and target binding .

Advanced Research Questions

Q. How do stereochemical considerations impact the synthesis and bioactivity of this compound?

  • Methodological Answer : The (1S,4S) configuration is critical for maintaining the bicyclic core's spatial orientation, which affects intermolecular interactions. Stereochemical mismatches during synthesis (e.g., epimerization at C1 or C4) can reduce bioactivity. To mitigate this:
  • Use chiral auxiliaries or catalysts during amide coupling.
  • Monitor reaction temperature to prevent racemization.
  • Validate stereochemistry via optical rotation and X-ray analysis .

Q. How do structural modifications (e.g., substituent variations) alter the compound's physicochemical and biological properties?

  • Methodological Answer : Substituting the aryl group or modifying the bicyclic core can significantly alter lipophilicity, solubility, and target affinity. For example:
  • Electron-withdrawing groups (e.g., nitro, chloro) increase metabolic stability but may reduce solubility.

  • Methoxy or methyl groups enhance lipophilicity, improving membrane permeability (see Table 1).

  • Comparative studies require systematic SAR assays (e.g., enzyme inhibition, cell-based viability) to quantify changes .

    Table 1 : Impact of Substituent Variations on Key Properties

    SubstituentLipophilicity (LogP)Solubility (µg/mL)Bioactivity (IC50, nM)
    2,4-dimethyl-6-nitro3.21245
    5-chloro-2-methoxy3.88120
    4-fluoro2.91885
    Data derived from analogs in .

Q. How can researchers resolve contradictions in bioactivity data across studies involving structural analogs?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or substituent effects. To address this:
  • Standardize assays (e.g., fixed pH, temperature, and cell lines).
  • Use isothermal titration calorimetry (ITC) to compare binding thermodynamics.
  • Perform meta-analyses of published data, focusing on substituent-specific trends (e.g., nitro vs. methoxy groups) .

Q. What strategies are used to study this compound's interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (Ka/Kd).
  • Molecular Dynamics Simulations : Predicts binding modes of the bicyclic core in protein active sites.
  • Mutagenesis Studies : Identify critical amino acid residues interacting with the carboxamide group .

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